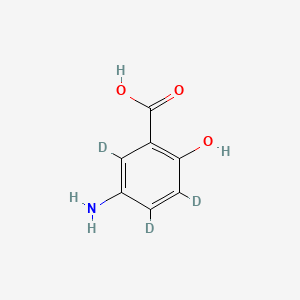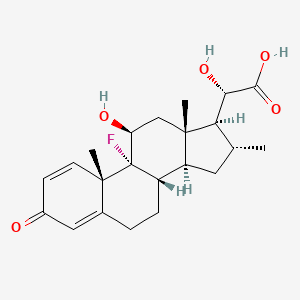
Mesalazin-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mesalazine-D3, also known as 5-Amino-2-hydroxybenzoic Acid-d3, is a derivative of mesalazine . It has a molecular formula of C7H7NO3 and a molecular weight of 156.15 g/mol . It is structurally related to the salicylates and non-steroidal anti-inflammatory drugs .
Molecular Structure Analysis
The molecular structure of Mesalazine-D3 is characterized by the presence of three deuterium atoms . Its IUPAC name is 3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid . The InChI string and SMILES notation provide a textual representation of the molecule’s structure .
Physical And Chemical Properties Analysis
Mesalazine-D3 has several computed properties, including a molecular weight of 156.15 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 156.061423323 g/mol .
Wissenschaftliche Forschungsanwendungen
Behandlung von entzündlichen Darmerkrankungen
Mesalazin wird seit über 40 Jahren zur Behandlung von entzündlichen Darmerkrankungen (IBD) eingesetzt, darunter Colitis ulcerosa (UC) und leichte bis mittelschwere Morbus Crohn . Es ist ein wichtiger Bestandteil des Medikaments Sulfasalazin (SSZ), das im Dickdarm von Bakterien getrennt wird .
Antioxidative Eigenschaften
Mesalazin ist bekannt für seine antioxidativen Eigenschaften . Diese synthetische Verbindung, die zur Familie der nichtsteroidalen Antirheumatika (NSAR) gehört, ist ein Antioxidans mit hoher biologischer Aktivität unter den NSAR .
Entzündungshemmende Eigenschaften
Neben seiner Verwendung bei der Behandlung von IBD wurde festgestellt, dass Mesalazin entzündungshemmende Eigenschaften hat . Dies macht es zu einem potenziellen Kandidaten für die Behandlung anderer Krankheiten, die durch Entzündungen gekennzeichnet sind .
Antibakterielle und Antimykotische Eigenschaften
Forschungen haben gezeigt, dass Mesalazin sowohl antibakterielle als auch antimykotische Eigenschaften besitzt . Dies deutet darauf hin, dass es bei der Behandlung von Infektionen verwendet werden könnte, die durch Bakterien und Pilze verursacht werden .
Antikrebs-Eigenschaften
Es wurde festgestellt, dass Mesalazin krebshemmende Eigenschaften besitzt . Obwohl die genauen Mechanismen noch erforscht werden, deutet dies darauf hin, dass es möglicherweise in der Krebsbehandlung eingesetzt werden könnte
Zukünftige Richtungen
Mesalazine-D3 is primarily used for scientific research and development . The potential of Mesalazine and its derivatives in the prevention of colorectal cancer is a subject of ongoing research . The chemopreventive effect of Mesalazine could interfere with colorectal cancer cell proliferation and survival .
Wirkmechanismus
Target of Action
Mesalazine, also known as 5-aminosalicylic acid, is primarily used to treat inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease . It belongs to a group of medicines called aminosalicylates, which help to reduce redness and swelling (inflammation) and can aid in healing . Mesalazine has a similar effect to immunosuppressants as it can reduce the numbers of white cells in your blood, thereby reducing your body’s ability to fight infection .
Mode of Action
The mode of action of Mesalazine is thought to dampen the inflammatory process through its ability to inhibit prostaglandin synthesis, interfere with leukotriene synthesis, and consequent leukocyte migration as well as act as a potent scavenger of free radicals . Regardless of the mode of action, Mesalazine is active mainly topically rather than systemically .
Biochemical Pathways
This includes the inhibition of prostaglandin and leukotriene synthesis, which are key components of the inflammatory response .
Pharmacokinetics
The pharmacokinetic properties of Mesalazine are complex and vary depending on the formulation of the drug. This local action is beneficial in treating conditions like ulcerative colitis and Crohn’s disease, where the inflammation is localized to the gut .
Result of Action
The primary result of Mesalazine’s action is the reduction of inflammation in the gut. This leads to a decrease in symptoms associated with inflammatory bowel diseases, such as abdominal pain, diarrhea, and rectal bleeding . Additionally, Mesalazine has been shown to have antioxidant properties, which may further contribute to its anti-inflammatory effects .
Action Environment
The action of Mesalazine can be influenced by various environmental factors. For instance, the pH of the gut can impact the absorption and therefore the effectiveness of the drug . Additionally, the presence of certain bacteria in the gut, which can vary based on diet and other environmental factors, can also impact the effectiveness of Mesalazine .
Biochemische Analyse
Biochemical Properties
Mesalazine-D3 plays a significant role in biochemical reactions, particularly in the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cyclooxygenase (COX), where mesalazine-D3 inhibits the production of prostaglandins, which are mediators of inflammation . Additionally, mesalazine-D3 interacts with nuclear factor kappa B (NF-κB), inhibiting its activation and subsequently reducing the production of pro-inflammatory cytokines . These interactions highlight the anti-inflammatory properties of mesalazine-D3.
Cellular Effects
Mesalazine-D3 exerts several effects on different cell types and cellular processes. In colonic epithelial cells, it has a topical anti-inflammatory effect by reducing the production of arachidonic acid metabolites . Mesalazine-D3 also influences cell signaling pathways, such as the NF-κB pathway, leading to decreased expression of inflammatory genes . Furthermore, it affects cellular metabolism by modulating the production of reactive oxygen species (ROS) and enhancing antioxidant defenses .
Molecular Mechanism
The molecular mechanism of mesalazine-D3 involves several pathways. It binds to peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to the inhibition of NF-κB and reduction of inflammation . Mesalazine-D3 also inhibits the activity of COX enzymes, reducing the synthesis of pro-inflammatory prostaglandins . Additionally, it modulates the Wnt/β-catenin pathway, which is involved in cell proliferation and survival . These mechanisms collectively contribute to its anti-inflammatory and chemopreventive effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mesalazine-D3 change over time. Studies have shown that mesalazine-D3 is stable under various conditions, but it can degrade over extended periods . Long-term exposure to mesalazine-D3 in vitro has been associated with sustained anti-inflammatory effects and reduced cellular proliferation . In vivo studies have demonstrated that mesalazine-D3 maintains its efficacy over time, with consistent reductions in inflammatory markers .
Dosage Effects in Animal Models
The effects of mesalazine-D3 vary with different dosages in animal models. At lower doses, mesalazine-D3 effectively reduces inflammation without significant adverse effects . At higher doses, it can cause toxicity, including renal and hepatic damage . Threshold effects have been observed, where doses above a certain level do not provide additional therapeutic benefits and may increase the risk of adverse effects .
Metabolic Pathways
Mesalazine-D3 is involved in several metabolic pathways. It is primarily metabolized in the gut, where it undergoes acetylation to form N-acetyl-5-aminosalicylic acid . This metabolite is then excreted in the urine. Mesalazine-D3 also affects metabolic flux by modulating the production of ROS and enhancing antioxidant defenses . Additionally, it influences the metabolism of arachidonic acid, reducing the synthesis of pro-inflammatory prostaglandins .
Transport and Distribution
Mesalazine-D3 is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the site of inflammation . Mesalazine-D3 interacts with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its cellular uptake and distribution . It accumulates in the colonic mucosa, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of mesalazine-D3 is primarily in the cytoplasm and nucleus of colonic epithelial cells . It is directed to these compartments through specific targeting signals and post-translational modifications . In the cytoplasm, mesalazine-D3 interacts with COX enzymes and other inflammatory mediators . In the nucleus, it binds to PPAR-γ and modulates gene expression, leading to reduced inflammation .
Eigenschaften
IUPAC Name |
3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOPZPXVLCULAV-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])C(=O)O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B585275.png)





![[3-[2,2-Dimethylbutyl(methyl)amino]-1-hydroxy-1-phosphonopropyl]phosphonic acid](/img/structure/B585290.png)

